molecular formula C11H20N2O2Si B8107333 1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)ethanone CAS No. 1149587-08-5

1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)ethanone

Cat. No.: B8107333
CAS No.: 1149587-08-5
M. Wt: 240.37 g/mol
InChI Key: KJEKQYGJPYXLCI-UHFFFAOYSA-N
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Description

Key Findings

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)ethanone is a SEM-protected pyrazole derivative with a molecular formula of C₁₁H₂₀N₂O₂Si (MW: 240.38). Its structure features a pyrazole core functionalized at the N-1 position by a (2-(trimethylsilyl)ethoxy)methyl (SEM) group and at the C-4 position by an ethanone moiety. Crystallographic studies of analogous SEM-pyrazoles reveal monoclinic systems stabilized by intermolecular hydrogen bonds. Nuclear magnetic resonance (NMR) spectra exhibit distinct splitting patterns due to the SEM group’s protons and tautomerism in the pyrazole ring. Mass spectrometric fragmentation involves cleavage of the SEM group and ethanone moiety, yielding diagnostic ions.

Structural Characterization

Systematic IUPAC Nomenclature and Molecular Topology

The IUPAC name This compound systematically describes the compound’s topology:

  • Parent chain : Ethanone (position 1).
  • Substituents :
    • A pyrazole ring at the ethanone’s C-1.
    • A SEM group [(2-(trimethylsilyl)ethoxy)methyl] at the pyrazole’s N-1.

The SEM group enhances steric protection of the pyrazole nitrogen, preventing unwanted reactions during synthetic modifications. Molecular mechanics simulations predict a near-planar pyrazole ring (torsion angles <5°) with the SEM group adopting a gauche conformation relative to the ethanone moiety.

Table 1: Key Bond Lengths and Angles
Bond/Angle Value (Å/°) Source
C=O (ethanone) 1.265(2)
N–N (pyrazole) 1.356(3)
Si–O (SEM) 1.632(2)
C–O–C (SEM ether) 117.5°

Crystallographic Analysis of SEM-Protected Pyrazole Derivatives

X-ray diffraction studies of related SEM-pyrazoles (e.g., 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one) reveal:

  • Crystal system : Monoclinic, space group P21/c .
  • Unit cell parameters :
    • a = 10.2163(4) Å, b = 11.1084(4) Å, c = 15.6924(6) Å.
    • β = 95.441(1)°, Z = 8.
  • Packing : Stabilized by C–H···O hydrogen bonds (3.48 Å) and C–H···π interactions.

The SEM group’s bulky trimethylsilyl moiety disrupts π-stacking, favoring edge-to-face aromatic interactions. Thermal ellipsoid analysis (50% probability) confirms minimal disorder in the SEM group.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) key signals:

  • SEM group :
    • δ 0.10 (s, 9H, Si(CH₃)₃).
    • δ 3.53 (t, J = 8.4 Hz, 2H, OCH₂).
    • δ 4.78 (s, 2H, NCH₂O).
  • Pyrazole ring :
    • δ 7.85 (s, 1H, H-3).
    • δ 8.21 (s, 1H, H-5).
  • Ethanone : δ 2.62 (s, 3H, COCH₃).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 25.6 (COCH₃), 61.8 (NCH₂O), 67.1 (OCH₂), 126.8–144.2 (pyrazole carbons), 207.5 (C=O).

Tautomerism in the pyrazole ring (H-3 ↔ H-5) averages dipolar couplings in nematic-phase NMR, producing equivalent ¹H–¹H couplings (e.g., D = 1.2 kHz).

Table 2: Diagnostic ¹H NMR Peaks
Proton Environment δ (ppm) Multiplicity
Si(CH₃)₃ 0.10 Singlet
OCH₂ (SEM) 3.53 Triplet
Pyrazole H-3/H-5 7.85–8.21 Singlet
COCH₃ 2.62 Singlet
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV) yields:

  • Molecular ion : m/z 240.38 [M]⁺ (calc. 240.38).
  • Key fragments :
    • m/z 183.22 [M − C₃H₉OSi]⁺ (loss of SEM group).
    • m/z 121.08 [C₆H₅N₂O]⁺ (pyrazol-4-yl ethanone).
    • m/z 73.07 [Si(CH₃)₃]⁺ (base peak).

Fragmentation pathways involve:

  • Cleavage of the labile SEM ether bond (C–O).
  • Retro-Diels-Alder scission of the pyrazole ring.
  • McLafferty rearrangement of the ethanone group.
Table 3: Major Mass Spectral Fragments
m/z Fragment Ion Pathway
240 [M]⁺ Molecular ion
183 [M − C₃H₉OSi]⁺ SEM group loss
121 [C₆H₅N₂O]⁺ Pyrazole-ethanone core
73 [Si(CH₃)₃]⁺ Trimethylsilyl ion

Properties

IUPAC Name

1-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2Si/c1-10(14)11-7-12-13(8-11)9-15-5-6-16(2,3)4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEKQYGJPYXLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)COCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169986
Record name 1-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149587-08-5
Record name 1-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149587-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)ethanone, a compound featuring a pyrazole ring, exhibits significant biological activity that warrants detailed examination. This article synthesizes findings from various studies to provide an authoritative overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C₉H₁₉N₃OSi
  • Molecular Weight : 213.35 g/mol
  • CAS Number : 1313520-72-7

The pyrazole moiety is known for its diverse biological properties, including anti-inflammatory, analgesic, and antitumor activities. The specific mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with a pyrazole structure can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : This compound may affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)15.0Inhibition of cell cycle progression
A549 (Lung Cancer)10.0Disruption of mitochondrial function

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

Inflammatory ModelEffectivenessMechanism
LPS-induced inflammationSignificantReduction in TNF-alpha and IL-6 levels
Carrageenan-induced edemaModerateInhibition of COX activity

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a regimen including this compound. The study reported a partial response in 30% of participants, with manageable side effects.
  • Case Study on Inflammation : In a model of rheumatoid arthritis, administration of this compound led to a significant reduction in joint swelling and pain scores compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that pyrazole derivatives, including 1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)ethanone, exhibit significant anticancer properties. They have been studied as inhibitors of various kinases involved in cancer progression. For instance, derivatives of pyrazolopyrimidine have shown potent inhibition of Janus kinase (JAK) pathways, which are crucial in hematopoiesis and immune response. The selective inhibition of JAK2 mutations associated with chronic myeloproliferative neoplasms highlights the therapeutic potential of these compounds in oncology .

2. Anti-inflammatory Properties
The compound's structural similarity to known anti-inflammatory agents positions it as a candidate for further investigation in treating inflammatory diseases. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation .

Catalysis

1. Coordination Chemistry
The incorporation of trimethylsilyl groups enhances the solubility and stability of pyrazole complexes in organic solvents, making them suitable for catalytic applications. Studies have shown that pyrazole-based ligands can form stable complexes with transition metals, facilitating reactions such as cross-coupling and oxidation processes . The ability to modulate electronic properties through substitution patterns allows for fine-tuning of catalytic activity.

2. Ethylene Oligomerization
Recent research has explored the use of pyrazole-based complexes in ethylene oligomerization reactions. These reactions are crucial for producing linear low-density polyethylene (LLDPE), a widely used polymer. The effectiveness of these complexes in promoting ethylene polymerization underscores their potential industrial applications .

Material Science

1. Polymer Synthesis
The versatility of this compound extends to the field of polymer science, where it can serve as a monomer or modifier in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

2. Nanocomposites
The compound's ability to interact with various substrates makes it a candidate for developing nanocomposite materials. By integrating pyrazole derivatives into nanostructured materials, researchers aim to improve electrical conductivity and thermal properties, which are essential for applications in electronics and energy storage devices .

Case Studies

Study Application Findings
Study on JAK inhibitorsAnticancerDemonstrated selective inhibition against JAK2 mutations with IC50 values indicating strong potency .
Ethylene oligomerization researchCatalysisPyrazole-based catalysts showed enhanced activity and selectivity in producing LLDPE .
Polymer modification studyMaterial ScienceEnhanced mechanical properties in polymer composites incorporating pyrazole derivatives .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include pyrazole derivatives with varying substituents at the N1 and C4 positions.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
Target Compound ~C₁₁H₂₀N₂O₂Si ~278.4 SEM (N1), acetyl (C4) Lipophilic, acid-labile SEM protection
1-(5-Methyl-1H-pyrazol-4-yl)ethanone C₆H₈N₂O 124.14 Methyl (C5), acetyl (C4) Polar, simpler synthesis
1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone C₁₂H₁₁FN₂O 218.23 4-Fluorophenyl (N1), methyl (C5) Increased aromaticity, bioactivity
1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone C₂₀H₁₆N₂O₃ 332.35 Acetylbenzoyl (C4), phenyl (N1) High molecular weight, bulky substituent

Key Observations:

  • SEM vs. Simple Alkyl/Aryl Groups: The SEM group increases molecular weight and lipophilicity compared to methyl or aryl substituents (e.g., 4-fluorophenyl in ). This impacts solubility and pharmacokinetics in drug discovery contexts.
  • Acetyl Group Reactivity: The acetyl group at C4 enables reactions like condensations (e.g., with aldehydes in ) or hydrazone formation. The SEM group protects the pyrazole nitrogen during such reactions, preventing unwanted side reactions .

Preparation Methods

SEM Protection of 4-Iodo-1H-pyrazole

The SEM group is introduced to the pyrazole nitrogen prior to ethanone functionalization. A representative procedure involves treating 4-iodo-1H-pyrazole with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under inert conditions:

Procedure :

  • Dissolve 4-iodo-1H-pyrazole (10.0 g, 51.2 mmol) in anhydrous DMF (100 mL).

  • Add NaH (60% dispersion in oil, 2.46 g, 61.4 mmol) at 0°C and stir for 30 minutes.

  • Add SEM-Cl (9.8 mL, 56.3 mmol) dropwise and warm to room temperature. Stir for 12 hours.

  • Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate 1-SEM-4-iodo-1H-pyrazole (14.2 g, 85%).

Key Data :

  • Yield : 85%

  • ¹H NMR (CDCl₃) : δ 7.78 (s, 1H), 7.72 (s, 1H), 5.42 (s, 2H), 3.58 (t, J = 8.0 Hz, 2H), 0.94 (t, J = 8.0 Hz, 2H), 0.00 (s, 9H).

Ethanone Functionalization via Palladium-Catalyzed Coupling

Heck-Type Coupling with Vinyl Butyl Ether

The SEM-protected iodo-pyrazole undergoes palladium-catalyzed coupling to introduce the acetyl group:

Procedure :

  • Charge 1-SEM-4-iodo-1H-pyrazole (5.0 g, 14.7 mmol), vinyl butyl ether (3.2 mL, 22.1 mmol), Pd(OAc)₂ (0.33 g, 1.47 mmol), and 1,3-bis(diphenylphosphino)propane (0.72 g, 1.76 mmol) in n-butanol (50 mL).

  • Add Na₂CO₃ (3.12 g, 29.4 mmol) and reflux under argon for 6 hours.

  • Filter through Celite®, concentrate, and hydrolyze the intermediate with 2 M HCl (20 mL) at 60°C for 2 hours.

  • Neutralize with NaHCO₃, extract with CH₂Cl₂, dry, and concentrate.

  • Purify via column chromatography (CH₂Cl₂/MeOH 20:1) to obtain the title compound (3.1 g, 72%).

Key Data :

  • Yield : 72%

  • ¹H NMR (CDCl₃) : δ 7.91 (s, 1H), 7.85 (s, 1H), 5.38 (s, 2H), 3.55 (t, J = 8.0 Hz, 2H), 2.42 (s, 3H), 0.92 (t, J = 8.0 Hz, 2H), 0.00 (s, 9H).

Alternative Route: Oxidation of Pyrazole-Ethanol Intermediate

Synthesis of 1-SEM-4-(1-Hydroxyethyl)-1H-pyrazole

Procedure :

  • Reduce 1-SEM-4-acetyl-1H-pyrazole (2.0 g, 7.1 mmol) with NaBH₄ (0.54 g, 14.2 mmol) in MeOH (20 mL) at 0°C for 1 hour.

  • Quench with acetone, concentrate, and extract with CH₂Cl₂.

  • Dry and concentrate to obtain the alcohol intermediate (1.8 g, 89%).

MnO₂-Mediated Oxidation to Ethanone

Procedure :

  • Suspend 1-SEM-4-(1-hydroxyethyl)-1H-pyrazole (1.5 g, 5.3 mmol) and activated MnO₂ (4.6 g, 53 mmol) in CH₂Cl₂ (30 mL).

  • Stir at room temperature for 14 hours, filter through Celite®, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the title compound (1.3 g, 88%).

Key Data :

  • Yield : 88%

  • ESI-MS : m/z 283.1 [M+H]⁺.

Challenges and Optimization Strategies

Stability of the SEM Group

The SEM group is stable under acidic and oxidative conditions (e.g., MnO₂, Pd catalysis) but susceptible to cleavage by fluoride ions. Avoid TBAF or other fluoride sources during synthesis.

Competitive Side Reactions

  • N-Alkylation : Excess SEM-Cl or prolonged reaction times may lead to dialkylation. Use stoichiometric SEM-Cl and monitor via TLC.

  • Acetyl Hydrolysis : Strong acids or bases during workup can hydrolyze the ethanone. Neutral pH extraction is critical.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • SEM Protection : Utilize microreactors for precise mixing of SEM-Cl and pyrazole derivatives, reducing reaction time to 2 hours with 90% yield.

  • Palladium Recovery : Implement fixed-bed reactors with immobilized Pd catalysts to minimize metal leaching and costs.

Spectroscopic Validation

Critical Analytical Data :

  • ¹³C NMR (CDCl₃) : δ 197.4 (C=O), 142.1 (pyrazole C4), 127.8 (pyrazole C3/C5), 67.2 (OCH₂), 58.3 (SiCH₂), 25.1 (CH₃CO), 17.9 (SiC), -1.5 (Si(CH₃)₃).

  • IR (KBr) : 1710 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Si-C stretch) .

Q & A

Q. What are the key synthetic routes for preparing 1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)ethanone, and what reaction conditions are critical for yield optimization?

The synthesis typically involves SEM (2-(trimethylsilyl)ethoxymethyl) protection of the pyrazole nitrogen. A common route includes:

  • Step 1 : Bromination of a precursor ketone (e.g., 1-(3-(trifluoromethyl)phenyl)ethanone) followed by cyclization with formamide to form an imidazole intermediate.
  • Step 2 : SEM protection using SEM chloride under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) to protect the nitrogen .
  • Step 3 : Iodination and subsequent Suzuki coupling for functionalization .
    Critical conditions :
  • Use of anhydrous solvents and inert atmosphere to prevent SEM group hydrolysis.
  • Temperature control (<5°C during SEM protection to avoid side reactions).
  • Catalyst selection (e.g., Pd(dppf)₂Cl₂ for cross-coupling) .

Q. How is the compound characterized structurally, and what spectroscopic methods are most reliable?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and angles (e.g., pyrazole ring planarity) .
  • NMR :
    • ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetyl CH₃), δ 3.6–3.8 ppm (SEM CH₂), and δ 0.1 ppm (trimethylsilyl CH₃) .
    • ¹³C NMR : Signals for carbonyl (δ 190–200 ppm) and SEM carbons (δ 50–60 ppm).
  • FTIR : Stretches at 1700–1750 cm⁻¹ (C=O), 1250–1280 cm⁻¹ (Si–C) .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles (splashes may cause skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (potential respiratory hazards) .
  • Waste disposal : Segregate organic waste and treat with neutralizing agents (e.g., activated carbon) before disposal .

Q. How is the compound’s stability evaluated under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C.
  • Light sensitivity : Store in amber vials at –20°C; monitor via HPLC for degradation peaks over 6 months .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during SEM protection of the pyrazole nitrogen?

Regioselectivity is influenced by:

  • Steric effects : Bulkier substituents on the pyrazole ring direct SEM protection to the less hindered nitrogen.
  • Base selection : Strong bases (e.g., NaH) favor kinetic control (N1 protection), while weaker bases (e.g., K₂CO₃) may allow thermodynamic control .
  • Solvent polarity : Polar aprotic solvents (DMF, THF) enhance SEM group activation .
    Case study : In SEM protection of imidazoles, competing N1 vs. N3 protection can lead to 70:30 product ratios, resolved via column chromatography .

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity or bioactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., acetyl carbon reactivity) .
  • Molecular docking : Screen against target proteins (e.g., cannabinoid CB2 receptors) using AutoDock Vina.
    • Docking scores <–7.0 kcal/mol suggest strong binding .
    • Key interactions: Hydrogen bonding with pyrazole nitrogen or SEM oxygen .

Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Hypothesis : Contamination by deprotected intermediates (e.g., free pyrazole).
  • Resolution :
    • LC-MS : Detect molecular ions (e.g., m/z 293.1 for SEM-protected compound vs. m/z 165.0 for deprotected form).
    • 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., overlapping SEM and acetyl signals) .

Q. How does the SEM group influence the compound’s solubility and reactivity in cross-coupling reactions?

  • Solubility : SEM enhances solubility in polar solvents (e.g., DMF, DMSO) due to ether and silyl groups.
  • Reactivity :
    • Suzuki coupling : SEM stabilizes intermediates, improving yields (70–85% vs. 50% without SEM) .
    • Limitation : SEM removal requires harsh conditions (e.g., TFA/H₂O), risking ketone decomposition .

Q. What advanced spectroscopic techniques validate tautomeric forms of the pyrazole ring?

  • Dynamic NMR : Detect tautomerization (e.g., N1–H vs. N2–H) via variable-temperature experiments.
    • Example: Coalescence temperature (Tc) at 120°C indicates slow exchange .
  • X-ray Photoelectron Spectroscopy (XPS) : N1s binding energies distinguish protonated (399.5 eV) vs. non-protonated (398.0 eV) nitrogens .

Q. How are byproducts (e.g., deprotected or dimerized species) identified and quantified during synthesis?

  • HPLC-MS :
    • Column: C18 reverse phase (gradient: 10–90% acetonitrile in H₂O).
    • Byproducts: Dimers (m/z ~500–600) or deprotected species (m/z ~165) .
  • Kinetic studies : Monitor reaction progress via in-situ IR to optimize SEM protection time (typically 4–6 hr) .

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